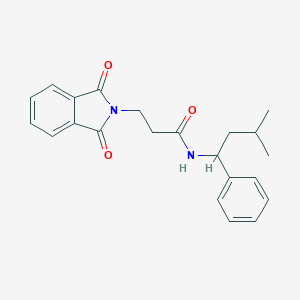
3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(3-methyl-1-phenylbutyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(3-methyl-1-phenylbutyl)propanamide is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(3-methyl-1-phenylbutyl)propanamide is not fully understood. However, it has been suggested that the compound may inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It may also inhibit the formation of new blood vessels in tumors, which can limit their growth.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(3-methyl-1-phenylbutyl)propanamide have been studied in vitro and in vivo. In vitro studies have shown that the compound can inhibit the growth of cancer cells and induce apoptosis. In vivo studies have shown that the compound can inhibit the growth of tumors in animal models. However, the compound has not yet been tested in human clinical trials.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(3-methyl-1-phenylbutyl)propanamide in lab experiments include its ability to inhibit the growth of cancer cells and its potential use as a drug delivery system. However, the limitations of using the compound in lab experiments include its limited solubility in water and its potential toxicity.
Direcciones Futuras
There are several future directions for the study of 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(3-methyl-1-phenylbutyl)propanamide. One direction is to investigate its potential use as a therapeutic agent for the treatment of cancer. Another direction is to study its potential use as a drug delivery system for the targeted delivery of drugs to cancer cells. Additionally, the compound could be further studied for its potential use as a polymer additive to improve the mechanical properties of polymers. Finally, the compound could be studied for its potential use as a building block for the synthesis of other compounds.
Métodos De Síntesis
The synthesis of 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(3-methyl-1-phenylbutyl)propanamide involves the reaction of 3-methyl-1-phenylbutan-1-amine with phthalic anhydride in the presence of acetic anhydride and sulfuric acid. The resulting compound is then reacted with propanoic anhydride to yield the final product.
Aplicaciones Científicas De Investigación
The compound has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, it has been investigated as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. It has also been studied for its potential use as a drug delivery system due to its ability to form nanoparticles. In materials science, it has been investigated for its potential use as a polymer additive due to its ability to improve the mechanical properties of polymers. In organic synthesis, it has been studied for its potential use as a building block for the synthesis of other compounds.
Propiedades
Fórmula molecular |
C22H24N2O3 |
|---|---|
Peso molecular |
364.4 g/mol |
Nombre IUPAC |
3-(1,3-dioxoisoindol-2-yl)-N-(3-methyl-1-phenylbutyl)propanamide |
InChI |
InChI=1S/C22H24N2O3/c1-15(2)14-19(16-8-4-3-5-9-16)23-20(25)12-13-24-21(26)17-10-6-7-11-18(17)22(24)27/h3-11,15,19H,12-14H2,1-2H3,(H,23,25) |
Clave InChI |
DWOQVEXHLCONEX-UHFFFAOYSA-N |
SMILES |
CC(C)CC(C1=CC=CC=C1)NC(=O)CCN2C(=O)C3=CC=CC=C3C2=O |
SMILES canónico |
CC(C)CC(C1=CC=CC=C1)NC(=O)CCN2C(=O)C3=CC=CC=C3C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[cyclopentyl(phenyl)methyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B286521.png)
![N-[1,2-dihydroacenaphthylen-5-yl(phenyl)methyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B286522.png)
![2-(4-methoxyphenyl)-N-[1-(2-naphthyl)ethyl]acetamide](/img/structure/B286524.png)
![N-[(4-methoxyphenyl)(phenyl)methyl]-3-phenyl-2-butenamide](/img/structure/B286526.png)
![N-[(4-bromophenyl)(phenyl)methyl]-3,4,5-trimethoxybenzamide](/img/structure/B286528.png)
![N-(3-acetylphenyl)-2-[1,1'-biphenyl]-4-ylacetamide](/img/structure/B286530.png)

![3-Phenyl-1-{4-[(3-phenyl-1-pyrrolidinyl)carbonyl]benzoyl}pyrrolidine](/img/structure/B286533.png)
![2-(4-chlorophenoxy)-N-[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]acetamide](/img/structure/B286534.png)
![2-(2-bromo-4-chlorophenoxy)-N-[(4-methoxyphenyl)(phenyl)methyl]acetamide](/img/structure/B286535.png)

![N-[cyclopentyl(phenyl)methyl]-2-(1-naphthyl)acetamide](/img/structure/B286538.png)
![N-[(2,5-dimethylphenyl)(phenyl)methyl]-4-fluorobenzamide](/img/structure/B286540.png)
![N-[(4-methoxyphenyl)(phenyl)methyl]-4-biphenylcarboxamide](/img/structure/B286544.png)